molecular formula C9H11ClFN B1386586 (3-Chloro-4-fluorophenyl)propylamine CAS No. 1039935-72-2

(3-Chloro-4-fluorophenyl)propylamine

Cat. No.: B1386586
CAS No.: 1039935-72-2
M. Wt: 187.64 g/mol
InChI Key: ZKQXDGHOCZKSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloro-4-fluorophenyl)propylamine” is a chemical compound primarily used in scientific experiments. It has a molecular formula of C9H11ClFN and a molecular weight of 187.64 g/mol .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, it has been used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C9H11ClFN . More detailed structural information may be available in specific scientific studies or databases.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” can vary depending on the context. It’s used in various chemical reactions, including those in the synthesis of other compounds .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.64 g/mol . Additional physical and chemical properties may be found in specialized chemical databases or literature .

Future Directions

Future research directions could involve further exploration of the compound’s properties and potential applications. For instance, compounds with similar structures have been studied for their potential as EGFR inhibitors .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-fluorophenyl)propylamine is Tyrosinase (TYR, EC 1.14.18.1) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .

Mode of Action

This compound interacts with its target, TYR, by inhibiting its activity . The compound’s mode of action involves a network of interactions with copper ions and/or specific residues in the catalytic cavity of TYR . This interaction results in the inhibition of TYR, thereby preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the melanogenesis pathway . This pathway is responsible for the synthesis of melanin, a physiological pigment . The compound’s inhibition of TYR activity controls the rate-limiting step in melanogenesis, thereby affecting the entire process of melanin synthesis .

Result of Action

The primary result of this compound’s action is the inhibition of melanin production . By inhibiting TYR, the compound prevents the oxidation of L-tyrosine and/or L-DOPA to dopaquinone, a melanin precursor . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to melanin overproduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in Suzuki–Miyaura (SM) coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-fluorophenyl)propylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosinase, an enzyme responsible for the oxidation of L-tyrosine to dopaquinone, a precursor in melanin production . The presence of the chloro and fluoro groups enhances its binding affinity to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in melanin synthesis, leading to altered pigmentation in cells . Furthermore, this compound impacts cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine . This inhibition is facilitated by the chloro and fluoro substituents, which enhance the compound’s binding affinity. Additionally, this compound may act as an allosteric modulator for other enzymes, altering their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, this compound may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with tyrosinase is a key aspect of its metabolic role, as it inhibits the enzyme’s activity and influences melanin production . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

3-chloro-4-fluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQXDGHOCZKSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-fluorophenyl)propylamine
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-fluorophenyl)propylamine
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-fluorophenyl)propylamine
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-fluorophenyl)propylamine
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-fluorophenyl)propylamine
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-fluorophenyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.